7-Methoxyindolizine-1-carboxylic acid

COX-2 inhibition Anti-inflammatory NSAID bioisostere

Choose 7-Methoxyindolizine-1-carboxylic acid as a structurally defined lead-generation scaffold. The 7-methoxy electronic modulation and C1-carboxylic acid handle enable SAR-driven synthesis of derivatives with quantifiable efficacy: 98% larvicidal mortality (compound 1h) and MIC 0.5 μg/mL against M. tuberculosis H37Rv (compound 5n). Generic substitution is scientifically unsound due to demonstrated potency differentials (20%–98% mortality, 0.5–>16 μg/mL MIC). This scaffold delivers bioisosteric COX-2 inhibition superior to indomethacin (IC₅₀ 5.84 µM vs 6.84 µM). Buy with confidence for drug-discovery hit-to-lead campaigns.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B11906097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyindolizine-1-carboxylic acid
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN2C=C1)C(=O)O
InChIInChI=1S/C10H9NO3/c1-14-7-2-4-11-5-3-8(10(12)13)9(11)6-7/h2-6H,1H3,(H,12,13)
InChIKeyUVETZEAWTAQZOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyindolizine-1-Carboxylic Acid Procurement Guide: Core Scaffold for Quantitatively Superior Derivatives Across Larvicidal, Anti-Inflammatory, and Anti-Tubercular Applications


7-Methoxyindolizine-1-carboxylic acid (CAS 1824085-60-0) serves as the foundational carboxylic acid core scaffold within the 7-methoxyindolizine pharmacophore class [1]. This heterobicyclic compound, with molecular formula C₁₀H₉NO₃ and molecular weight 191.18 g/mol, provides the essential carboxylic acid functionality for generating diverse bioactive ester derivatives, including ethyl carboxylates and diethyl dicarboxylates that exhibit quantifiable in vitro and in vivo efficacy . The 7-methoxy substitution pattern on the indolizine ring system confers specific electronic and steric properties that differentiate this scaffold from unsubstituted or differently substituted indolizine analogues, enabling targeted derivatization for structure-activity relationship (SAR) optimization across multiple therapeutic indications [1].

7-Methoxyindolizine-1-Carboxylic Acid Selection Rationale: Why Indolizine Class Analogs Cannot Be Interchanged Without Quantitative Performance Verification


Generic substitution among indolizine-1-carboxylic acid derivatives is scientifically unsound due to pronounced structure-activity dependence on both the 7-position methoxy group and the specific substitution pattern at positions 1, 2, and 3 of the indolizine ring [1]. The 7-methoxy group critically modulates electronic density on the bicyclic π-system, affecting target binding affinities for proteins including COX-2, acetylcholinesterase, and mycobacterial enzymes—a functional contribution absent in unsubstituted indolizine analogues [2]. Furthermore, within the same 7-methoxyindolizine class, differential substituents at the 3-benzoyl position (e.g., nitro, chloro, cyano, bromo) yield larvicidal mortality rates ranging from 20% to 98% and anti-tubercular MIC values spanning 0.5 μg/mL to >16 μg/mL, rendering any unverified substitution a high-risk procurement decision [1] [3]. The quantitative evidence below establishes the specific derivative-to-derivative performance differentials that inform rigorous scientific selection.

7-Methoxyindolizine-1-Carboxylic Acid Derivatives: Quantitative Comparator Evidence for Procurement and Selection Decisions


COX-2 Enzyme Inhibition: 7-Methoxyindolizine Dicarboxylate Demonstrates 1.17-Fold Superior Potency Versus Indomethacin Standard

Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (compound 5a), a derivative of the 7-methoxyindolizine-1-carboxylic acid scaffold, demonstrated superior COX-2 inhibitory potency compared to the clinical NSAID standard indomethacin [1]. This direct head-to-head comparison quantifies the advantage of the 7-methoxyindolizine-1,2-dicarboxylate architecture over the indomethacin indole scaffold in achieving enhanced target engagement.

COX-2 inhibition Anti-inflammatory NSAID bioisostere

Larvicidal Efficacy: Nitro-Substituted 7-Methoxyindolizine-1-Carboxylate Achieves 98% Mortality Versus 80% for Chloro Analog and Moderate Activity for Other Congeners

Within a series of sixteen ethyl 3-(4-substitutedbenzoyl)-7-methoxyindolizine-1-carboxylate derivatives (1a–1p), electron-withdrawing substituents at the benzoyl para-position produced pronounced differential larvicidal activity [1]. Compound 1h (R₁ = NO₂) achieved 98% mean mortality at 48 hours, while compound 1l (R₁ = Cl) achieved 80% mean mortality under identical conditions, and the remaining fourteen congeners demonstrated lower to moderate activity [1].

Larvicidal Vector control Anopheles arabiensis

Anti-Tubercular Potency: 4-Fluoro-Substituted 7-Methoxyindolizine-1-Carboxylate Exhibits MIC of 0.5 μg/mL Against M. tuberculosis H37Rv

Ethyl 7-methoxy-3-(4-fluorobenzoyl)indolizine-1-carboxylate (compound 5n) demonstrated potent in vitro anti-tubercular activity against the susceptible M. tuberculosis H37Rv strain [1]. The 4-fluoro substitution conferred superior potency compared to other para-substituted congeners within the same series (5a–p), including 4-chloro, 4-bromo, 4-methyl, and 4-methoxy variants which exhibited reduced activity [1].

Anti-tubercular Mycobacterium tuberculosis Antimycobacterial

In Silico ADMET Prediction: Nitro- and Chloro-Substituted 7-Methoxyindolizine-1-Carboxylates Exhibit Favorable Drug-Likeness with Low Predicted Toxicity

In silico ADMET analysis of ethyl 3-(4-substitutedbenzoyl)-7-methoxyindolizine-1-carboxylate derivatives identified compounds 1h (R₁ = NO₂) and 1l (R₁ = Cl) as possessing favorable drug-like properties, including predicted effective absorption, distribution, and low toxicity profiles [1]. These predictions, combined with their strong binding affinities to acetylcholinesterase (PDB 6ARY) and calcium-dependent protein kinase 1 (PDB 4JBV), support their advancement as lead candidates [1].

ADMET Drug-likeness Lead optimization

Indolizine Class-Level SAR: 7-Methoxy Substitution Is Critical for COX-2 Inhibitory Activity Relative to Unsubstituted Indolizine Scaffolds

The 7-methoxy group on the indolizine core functions as an essential electronic modulator that enables the design of bioisosteric indomethacin analogues [1]. Comparative studies across indolizine derivatives indicate that the 7-methoxy substitution pattern is integral to achieving COX-2 inhibitory activity in the low micromolar range, whereas unsubstituted or alternatively substituted indolizine scaffolds lack the necessary electronic profile for potent COX-2 engagement [1].

Structure-activity relationship Indolizine pharmacophore COX-2 inhibition

7-Methoxyindolizine-1-Carboxylic Acid: Evidence-Based Application Scenarios for Research and Industrial Use


Anti-Inflammatory Drug Discovery: Synthesis of 7-Methoxyindolizine-1,2-Dicarboxylate COX-2 Inhibitors with Superior Potency to Indomethacin

7-Methoxyindolizine-1-carboxylic acid serves as the precursor scaffold for synthesizing diethyl 7-methoxyindolizine-1,2-dicarboxylate derivatives that exhibit COX-2 inhibitory potency superior to indomethacin (IC₅₀ = 5.84 µM vs. 6.84 µM) [1]. Research programs developing next-generation NSAIDs with reduced gastrointestinal side-effect profiles can leverage this scaffold's demonstrated 1.17-fold potency advantage and its bioisosteric relationship to the indomethacin pharmacophore [1].

Vector Control Research: Development of Nitro-Substituted 7-Methoxyindolizine-1-Carboxylate Larvicides Targeting Anopheles arabiensis

Ethyl 3-(4-nitrobenzoyl)-7-methoxyindolizine-1-carboxylate (compound 1h), derived from the 7-methoxyindolizine-1-carboxylic acid core, achieves 98% mean mortality against Anopheles arabiensis larvae in standard WHO assays at 48 hours [1]. This quantitative performance, combined with favorable in silico ADMET predictions and strong molecular docking scores to acetylcholinesterase (PDB 6ARY) and calcium-dependent protein kinase 1 (PDB 4JBV), positions this derivative for further development as a lead candidate in malaria vector control programs [1].

Anti-Tubercular Drug Discovery: Optimization of 4-Fluorobenzoyl 7-Methoxyindolizine-1-Carboxylate with Sub-μg/mL MIC Potency

Ethyl 7-methoxy-3-(4-fluorobenzoyl)indolizine-1-carboxylate (compound 5n) demonstrates an MIC of 0.5 μg/mL against M. tuberculosis H37Rv, representing a minimum 4-fold potency improvement over alternative 4-substituted benzoyl congeners [1]. Medicinal chemistry teams addressing drug-resistant tuberculosis can utilize this scaffold's demonstrated SAR to prioritize the 4-fluorobenzoyl substitution pattern for achieving sub-μg/mL antimycobacterial activity [1].

Structure-Activity Relationship Studies: 7-Methoxyindolizine-1-Carboxylic Acid as a Versatile Core for Systematic Substituent Optimization

The 7-methoxyindolizine-1-carboxylic acid scaffold provides a validated platform for systematic SAR exploration across multiple therapeutic targets, as evidenced by the 16-member ethyl 3-(4-substitutedbenzoyl)-7-methoxyindolizine-1-carboxylate series that revealed quantifiable performance differentials based on benzoyl para-substituent identity (e.g., 98% mortality for nitro vs. 80% for chloro in larvicidal assays; 0.5 μg/mL MIC for fluoro vs. >2 μg/mL for other substituents in anti-tubercular assays) [1] [2]. Academic and industrial medicinal chemistry groups can use this scaffold to efficiently generate focused libraries for hit-to-lead optimization campaigns requiring quantitative SAR data [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxyindolizine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.